

An In-depth Technical Guide to the Crystal Structure and Symmetry of Dawsonite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and symmetry of **dawsonite**, a sodium aluminium carbonate hydroxide mineral with the chemical formula NaAlCO₃(OH)₂.[1] The structural data presented is critical for understanding its physicochemical properties and for applications in areas such as catalysis and CO₂ sequestration.

Crystallographic Data

The crystal structure of **dawsonite** was first determined by Frueh and Golightly in 1967 and later refined by Corazza, Sabelli, and Vannucci in 1977.[2] The mineral crystallizes in the orthorhombic system.[1][2] The refined data from Corazza et al. (1977) are widely accepted and summarized below.

Table 1: Quantitative Crystallographic Data for **Dawsonite**



Parameter	Value	Reference
Chemical Formula	NaAl(CO₃)(OH)₂	[2]
Crystal System	Orthorhombic	[2]
Crystal Class	Dipyramidal (mmm)	[2]
Space Group	Imma (No. 74)	[2]
Lattice Parameters	a = 6.759 Å	[2]
	b = 10.425 Å	[2]
	c = 5.585 Å	[2]
Unit Cell Volume	393.53 ų	[2]
Formula Units (Z)	4	[3]
Density (Calculated)	2.431 g/cm ³	[2]

| Density (Measured) | 2.436 g/cm³ |[2] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso)

Based on the refinement by Frueh A J, Golightly J P (1967)

Atom	Wyckoff Position	x	у	z	Biso (Ų)
Na	4e	0.25	0.75	0.25	0.03
Al	4a	0	0.5	0	0.03
С	4e	0	0.254	0.25	0.03
01	4e	0	0.133	0.25	0.03
O2	8h	0	0.315	0.052	0.03
ОН	8g	0.18	0.525	0.25	0.03



Source: The Canadian Mineralogist, 1967.[4]

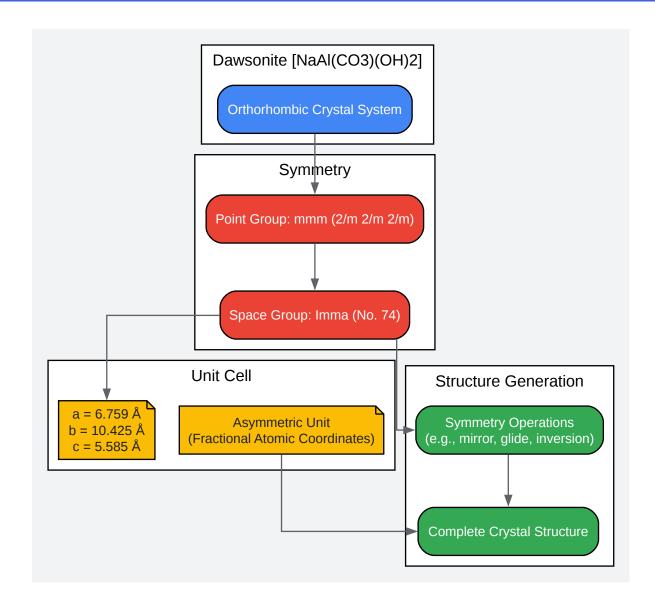
Crystal Structure and Symmetry

The crystal structure of **dawsonite** is characterized by chains of edge-sharing AlO₂(OH)₄ octahedra running parallel to the c-axis.[5] These chains are linked together by carbonate (CO₃) groups and sodium (Na) ions.

- Aluminum Coordination: Each aluminum atom is octahedrally coordinated to two oxygen atoms and four hydroxyl groups.
- Sodium Coordination: The sodium ions are located in channels between the aluminohydroxyde chains and are coordinated by oxygen atoms from both the carbonate and hydroxyl groups.[5]
- Carbonate Groups: The planar carbonate groups lie on mirror planes and link the chains of octahedra.

The symmetry of the **dawsonite** crystal is described by the orthorhombic space group Imma. This space group is body-centered (I) and has mirror planes perpendicular to the a and b axes (m) and a glide plane perpendicular to the c-axis (a). These symmetry elements dictate the arrangement and equivalence of atoms within the unit cell.





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Logical hierarchy of dawsonite's crystallographic properties.

Experimental Protocols

The determination of **dawsonite**'s crystal structure was achieved through single-crystal X-ray diffraction.[6] This non-destructive technique provides precise information on the three-dimensional arrangement of atoms in a crystal.[7]

Methodology: Single-Crystal X-ray Diffraction

• Crystal Selection and Mounting: A high-quality, single crystal of **dawsonite**, free of significant defects, is selected under a microscope.[7] The crystal is then mounted on a goniometer



head using a suitable adhesive or oil.[8]

- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9]
 Monochromatic X-rays, typically from a molybdenum (Mo-Kα, λ = 0.7107Å) or copper source, are directed at the crystal.[6] The crystal is rotated through a series of angles, and the diffraction pattern—the array of spots produced by constructive interference of the X-rays with the crystal lattice—is recorded on a detector.[8][10]
- Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group symmetry. Corrections are applied for factors such as polarization and absorption.[9]
- Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson function). This leads to an initial electron density map.
- Structure Refinement: An atomic model is built into the electron density map. The atomic positions, site occupancies, and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]



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Workflow for single-crystal X-ray diffraction analysis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure and Symmetry of Dawsonite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143670#dawsonite-crystal-structure-and-symmetry]

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